N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide An analogue of acebutolol
Brand Name: Vulcanchem
CAS No.: 96480-91-0
VCID: VC0194328
InChI: InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20)
SMILES: CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol

N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide

CAS No.: 96480-91-0

Impurities

VCID: VC0194328

Molecular Formula: C15H21NO5

Molecular Weight: 295.33 g/mol

Purity: > 95%

N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide - 96480-91-0

CAS No. 96480-91-0
Product Name N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide
Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
IUPAC Name N-[3-acetyl-4-(2,3-dihydroxypropoxy)phenyl]butanamide
Standard InChI InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20)
Standard InChIKey WTQWBNBPVIGMBS-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C
Canonical SMILES CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C
Appearance Solid powder
Description An analogue of acebutolol
Purity > 95%
Quantity Milligrams-Grams
Synonyms N-[3-Acetyl-4-[(2RS)-2,3-dihydroxypropoxy] phenyl]butanamide
PubChem Compound 13914680
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator